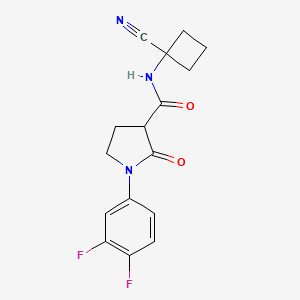
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as VX-765, is a small molecule inhibitor of caspase-1 and caspase-4. It was first synthesized in 2000 by Vertex Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.
Mechanism of Action
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of caspase-1 and caspase-4, which are enzymes involved in the production of pro-inflammatory cytokines. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various diseases. In neurodegenerative disorders, this compound can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects. In autoimmune diseases, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects. In cancer, this compound can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide for lab experiments is its specificity for caspase-1 and caspase-4, which allows for targeted inhibition of these enzymes. However, one of the main limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide. One area of research is in the development of more soluble analogs of this compound, which may be more effective in certain experiments. Another area of research is in the development of this compound-based therapies for various diseases, such as neurodegenerative disorders, autoimmune diseases, and cancer. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the intermediates. The first step involves the preparation of 1-(3,4-difluorophenyl)-2-nitroethylene, which is then reacted with N-(1-cyanocyclobutyl)-3-aminopropanoic acid to form the intermediate product. The final step involves the reduction of the nitro group to the corresponding amine, which is then coupled with 2-oxo-1-pyrrolidineacetic acid to form this compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects in these diseases.
This compound has also been studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in these diseases.
In addition, this compound has been studied for its potential therapeutic applications in cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-2-10(8-13(12)18)21-7-4-11(15(21)23)14(22)20-16(9-19)5-1-6-16/h2-3,8,11H,1,4-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOJTAJUWKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
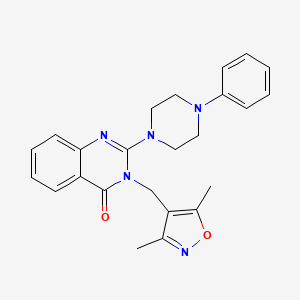


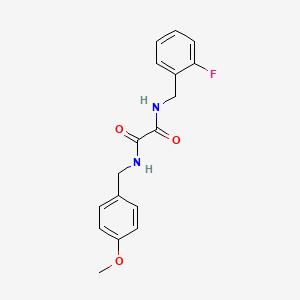
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)
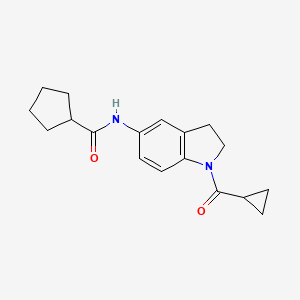

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
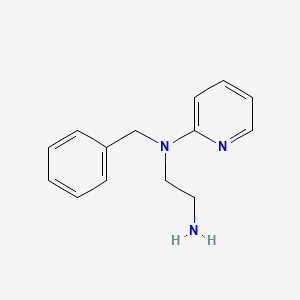
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

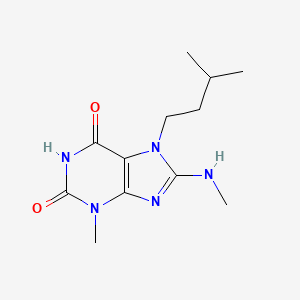
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)
